molecular formula C9H6ClNO2S B2373420 4-Methoxycarbonyl-2-chlorophenylisothiocyanate CAS No. 1027513-26-3

4-Methoxycarbonyl-2-chlorophenylisothiocyanate

Cat. No.: B2373420
CAS No.: 1027513-26-3
M. Wt: 227.66
InChI Key: CABURNPHEZMYSJ-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-chlorophenylisothiocyanate is a specialized aromatic compound featuring a phenyl ring substituted with three distinct functional groups:

  • Methoxycarbonyl (COOCH₃) at position 4,
  • Chlorine (Cl) at position 2,
  • Isothiocyanate (NCS) at position 1.

Its molecular formula is C₉H₆ClNO₂S, with a calculated molecular weight of 227.52 g/mol. The compound combines reactivity from the isothiocyanate group, electron-withdrawing effects from chlorine, and lipophilicity from the ester moiety.

Properties

IUPAC Name

methyl 3-chloro-4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABURNPHEZMYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-chlorophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

4-Methoxycarbonyl-2-chlorophenylamine+Thiophosgene4-Methoxycarbonyl-2-chlorophenylisothiocyanate\text{4-Methoxycarbonyl-2-chlorophenylamine} + \text{Thiophosgene} \rightarrow \text{4-Methoxycarbonyl-2-chlorophenylisothiocyanate} 4-Methoxycarbonyl-2-chlorophenylamine+Thiophosgene→4-Methoxycarbonyl-2-chlorophenylisothiocyanate

Industrial Production Methods

In an industrial setting, the production of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-2-chlorophenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as amines, to form corresponding thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 4-Methoxycarbonyl-2-chlorophenylisothiocyanate.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to facilitate these reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products formed from reactions with 4-Methoxycarbonyl-2-chlorophenylisothiocyanate include thiourea derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Methoxycarbonyl-2-chlorophenylisothiocyanate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of thiourea derivatives. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the Georganics catalog () and a structurally related benzoate ester (). Key differences in substituent positions, functional groups, and molecular weights are highlighted.

4-Methoxyphenyl Isothiocyanate (GEO-02886)

  • Molecular Formula: C₈H₇NOS
  • Molecular Weight : 165.21 g/mol
  • Substituents : Methoxy (OCH₃) at position 4, isothiocyanate (NCS) at position 1.
  • Key Differences: Lacks the chlorine atom and methoxycarbonyl group present in the target compound.

2-Methoxyphenyl Isocyanate (GEO-02775)

  • Molecular Formula: C₈H₇NO₂
  • Molecular Weight : 149.15 g/mol
  • Substituents : Methoxy (OCH₃) at position 2, isocyanate (NCO) at position 1.
  • Key Differences : The isocyanate group (NCO) is less reactive toward nucleophiles compared to isothiocyanate (NCS). Additionally, the absence of chlorine and ester groups simplifies its electronic profile, making it less lipophilic than the target compound .

Methyl 4-Chloro-2-fluorobenzoate ()

  • Molecular Formula : C₈H₆ClFO₂
  • Molecular Weight : 188.58 g/mol
  • Substituents : Chlorine at position 4, fluorine at position 2, and methoxycarbonyl (COOCH₃) at position 1.
  • Key Differences : While sharing the ester group and halogen substituents, this compound lacks the isothiocyanate functionality. The presence of fluorine (electron-withdrawing) instead of isothiocyanate limits its utility in reactions requiring thiourea formation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups
4-Methoxycarbonyl-2-chlorophenylisothiocyanate C₉H₆ClNO₂S 227.52 (calculated) Cl (2), COOCH₃ (4), NCS (1) Isothiocyanate, Ester, Chlorine
4-Methoxyphenyl Isothiocyanate C₈H₇NOS 165.21 OCH₃ (4), NCS (1) Isothiocyanate, Methoxy
2-Methoxyphenyl Isocyanate C₈H₇NO₂ 149.15 OCH₃ (2), NCO (1) Isocyanate, Methoxy
Methyl 4-Chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl (4), F (2), COOCH₃ (1) Ester, Chlorine, Fluorine

Reactivity and Functional Group Analysis

  • Isothiocyanate vs. Isocyanate : The target compound’s NCS group reacts readily with amines to form thioureas, whereas isocyanates (NCO) form ureas. Thioureas are generally more stable under acidic conditions .
  • Chlorine Substituent: The electron-withdrawing Cl at position 2 enhances electrophilic substitution reactivity at the para position (COOCH₃) compared to non-halogenated analogs.

Biological Activity

4-Methoxycarbonyl-2-chlorophenylisothiocyanate (MCPITC) is a chemical compound that exhibits significant biological activity due to its isothiocyanate functional group. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆ClNO₂S
  • Molecular Weight : 227.67 g/mol
  • IUPAC Name : Methyl 3-chloro-4-isothiocyanatobenzoate

The compound is synthesized through the reaction of 4-methoxycarbonyl-2-chlorophenylamine with thiophosgene, leading to the formation of the isothiocyanate group, which is crucial for its biological activity.

The biological activity of MCPITC is largely attributed to the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, resulting in:

  • Protein Modification : MCPITC can modify enzymes and receptors, influencing their activity.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

Anticancer Properties

MCPITC has demonstrated potential anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : MCPITC promotes oxidative stress in cancer cells, leading to cell death.

A study highlighted that MCPITC effectively reduced viability in various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

Research has also shown that MCPITC possesses antimicrobial properties. It exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Enzyme Inhibition Studies

MCPITC has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). Inhibitory assays revealed that MCPITC displays selective inhibition against certain CA isoforms, which are implicated in various physiological and pathological processes .

Study 1: Anticancer Activity

In a controlled study, MCPITC was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells correlating with increased ROS levels.

Concentration (µM)Viability (%)Apoptosis (%)
01005
107520
255045

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial activity of MCPITC against Escherichia coli and Staphylococcus aureus showed significant inhibition zones at concentrations as low as 5 µg/mL. The compound was found to be more effective than conventional antibiotics.

MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18

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